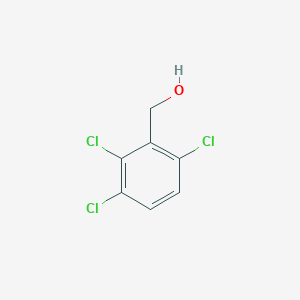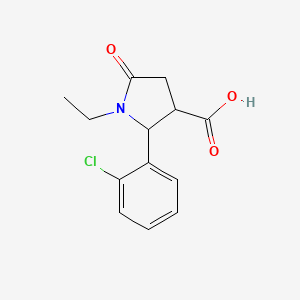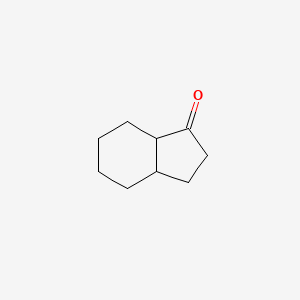
2,3,6-Trichlorobenzyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Trichlorobenzyl alcohol is an organic compound with the molecular formula C7H5Cl3O. It is a chlorinated derivative of benzyl alcohol, characterized by the presence of three chlorine atoms attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
2,3,6-Trichlorobenzyl alcohol can be synthesized through several methods. One common approach involves the chlorination of benzyl alcohol under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and the process is carried out in the presence of a catalyst like iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to ensure high yields and purity of the final product. The reaction conditions, including temperature, pressure, and the concentration of reactants, are carefully controlled to optimize the production efficiency.
化学反応の分析
Types of Reactions
2,3,6-Trichlorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,3,6-Trichlorobenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to 2,3,6-Trichlorotoluene using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 2,3,6-Trichlorobenzaldehyde
Reduction: 2,3,6-Trichlorotoluene
Substitution: Various substituted benzyl alcohol derivatives
科学的研究の応用
2,3,6-Trichlorobenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2,3,6-Trichlorobenzyl alcohol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. Additionally, its chlorinated structure allows it to interact with cellular membranes, potentially affecting membrane integrity and function. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 2,4,6-Trichlorobenzyl alcohol
- 2,3,5-Trichlorobenzyl alcohol
- 2,3,4-Trichlorobenzyl alcohol
Uniqueness
2,3,6-Trichlorobenzyl alcohol is unique due to the specific positioning of the chlorine atoms on the benzene ring. This arrangement influences its chemical reactivity and biological activity, distinguishing it from other trichlorobenzyl alcohol derivatives. The unique structure also affects its physical properties, such as solubility and melting point, making it suitable for specific applications in research and industry.
特性
分子式 |
C7H5Cl3O |
|---|---|
分子量 |
211.5 g/mol |
IUPAC名 |
(2,3,6-trichlorophenyl)methanol |
InChI |
InChI=1S/C7H5Cl3O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2 |
InChIキー |
ZEXIZBBXZUAIOR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1Cl)CO)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide](/img/structure/B11724466.png)



![3-[(3-Chlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11724492.png)


![1-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B11724524.png)



![1-[(4-Fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine](/img/structure/B11724530.png)
